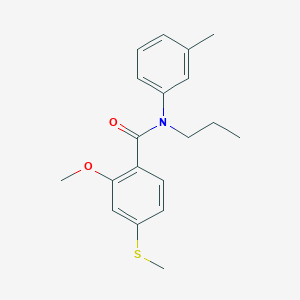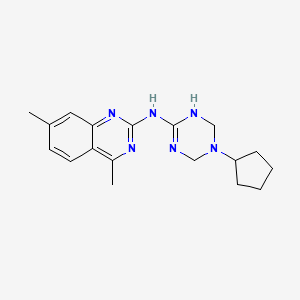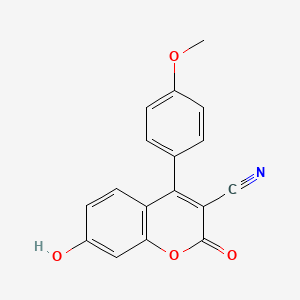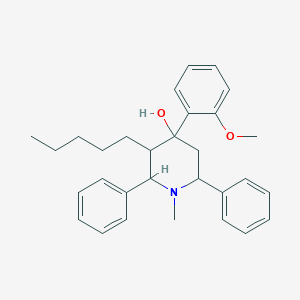
2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The propyl group is introduced through an alkylation reaction using a propyl halide and a suitable base.
Industrial Production Methods
Industrial production of 2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a benzamide derivative as the starting material, which undergoes a series of reactions to introduce the methoxy, methylphenyl, methylsulfanyl, and propyl groups.
-
Step 1: Formation of the Benzamide Core
- Starting with a benzamide derivative, the core structure is formed through a condensation reaction with an appropriate amine.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide can undergo various chemical reactions, including:
-
Oxidation
- The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction
- The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution
- The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide has several scientific research applications:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
-
Industry
- Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-methylbenzamide
- 2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-ethylbenzamide
- 2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-butylbenzamide
Uniqueness
2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H23NO2S |
|---|---|
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
2-methoxy-N-(3-methylphenyl)-4-methylsulfanyl-N-propylbenzamide |
InChI |
InChI=1S/C19H23NO2S/c1-5-11-20(15-8-6-7-14(2)12-15)19(21)17-10-9-16(23-4)13-18(17)22-3/h6-10,12-13H,5,11H2,1-4H3 |
InChI-Schlüssel |
HQLAKEVUXIIUCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C1=CC=CC(=C1)C)C(=O)C2=C(C=C(C=C2)SC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-methoxyphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14940845.png)
![1-(furan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14940861.png)

![1-(3,4-dichlorophenyl)-3-{(E)-[(2,4-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea](/img/structure/B14940867.png)
![(1E)-4,4,6-trimethyl-6-phenyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940876.png)
![1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-[4-(propan-2-yl)phenyl]guanidine](/img/structure/B14940883.png)
![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-propanone](/img/structure/B14940891.png)
![Ethyl [(4-carbamoyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B14940903.png)
![N-[1-(2-Butynoyl)-3-pyrrolidinyl]-2,5-difluorobenzamide](/img/structure/B14940905.png)

![4-(4-chlorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940913.png)
![ethyl 3-{2-[N'-(4-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate](/img/structure/B14940915.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940918.png)
